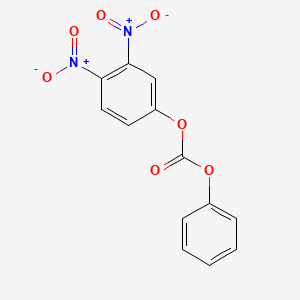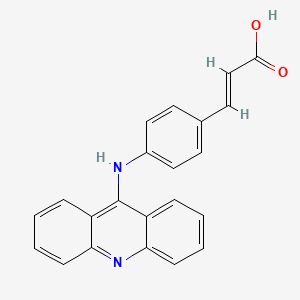
4-Nitrophenyl (2-phenylethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenyl (2-phenylethyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl (2-phenylethyl)carbamate typically involves the reaction of 4-nitrophenyl chloroformate with 2-phenylethylamine. This reaction is a nucleophilic substitution reaction where the amine group of 2-phenylethylamine attacks the carbonyl carbon of 4-nitrophenyl chloroformate, resulting in the formation of the carbamate linkage . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenyl (2-phenylethyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines and alcohols to form substituted carbamates and ureas.
Reduction: The nitro group in the 4-nitrophenyl moiety can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and bases like triethylamine are commonly used.
Hydrolysis: Basic conditions, such as sodium hydroxide or potassium carbonate in water or methanol, are typically employed.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are used as the reducing system.
Major Products Formed
Nucleophilic Substitution: Substituted carbamates and ureas.
Hydrolysis: 4-nitrophenol and 2-phenylethylamine.
Reduction: 4-aminophenyl (2-phenylethyl)carbamate.
Aplicaciones Científicas De Investigación
4-Nitrophenyl (2-phenylethyl)carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: The compound is studied for its potential antimicrobial and antioxidant activities.
Medicine: Research is ongoing to explore its potential as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is used as a protecting group in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-Nitrophenyl (2-phenylethyl)carbamate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes by forming covalent bonds with the active site residues . The nitro group in the 4-nitrophenyl moiety can also participate in redox reactions, contributing to its antioxidant properties.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Nitrophenyl N-benzylcarbamate
- 4-Nitrophenyl N-phenylcarbamate
- 4-Nitrophenyl N-methylcarbamate
Uniqueness
4-Nitrophenyl (2-phenylethyl)carbamate is unique due to the presence of the 2-phenylethyl group, which imparts distinct physicochemical properties compared to other carbamates. This structural feature can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications in research and industry .
Propiedades
Número CAS |
66773-34-0 |
|---|---|
Fórmula molecular |
C15H14N2O4 |
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
(4-nitrophenyl) N-(2-phenylethyl)carbamate |
InChI |
InChI=1S/C15H14N2O4/c18-15(16-11-10-12-4-2-1-3-5-12)21-14-8-6-13(7-9-14)17(19)20/h1-9H,10-11H2,(H,16,18) |
Clave InChI |
WTWMDKVSJWEBJM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



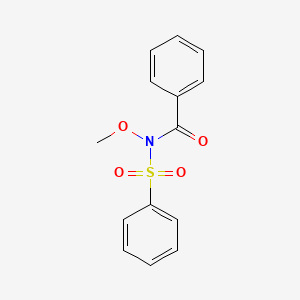
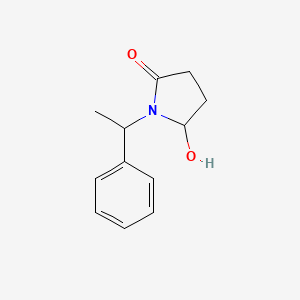
![(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoic acid](/img/structure/B14483339.png)
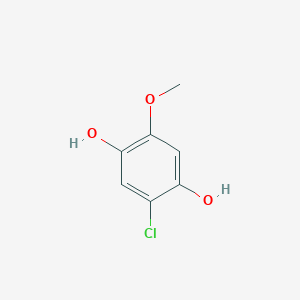
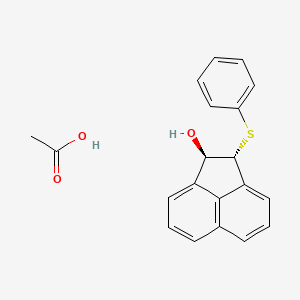
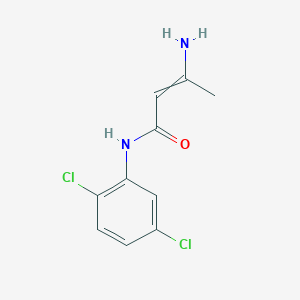
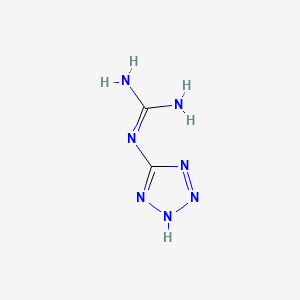
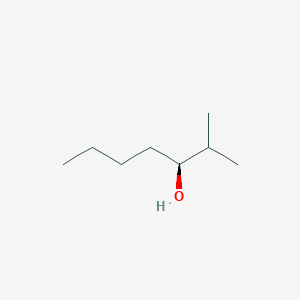
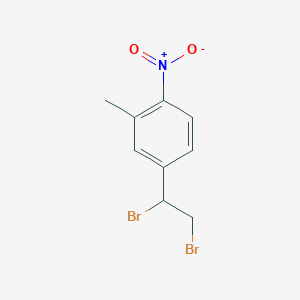
![4-[(2-Carboxyethyl)(phenyl)phosphoryl]benzoic acid](/img/structure/B14483396.png)
